N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLORO-3-NITROBENZENESULFONYL)ACETAMIDE
Overview
Description
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide is a sulfonamide.
Scientific Research Applications
Antifungal Agent
- Context: The study by Gurney, Best, and Lucatorto (1965) explored various compounds for endodontic antifungal properties. Although not directly mentioning N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide, it provides insights into the broader context of antifungal research in which similar compounds are considered.
- Reference: Gurney, Best, & Lucatorto (1965).
Molecular Structure Studies
- Gowda et al. (2007) explored the conformation of N—H bonds in similar compounds, contributing to our understanding of molecular structures in this chemical class.
- Reference: Gowda et al. (2007).
Medicinal Chemistry
- Werbel et al. (1986) studied compounds including N omega-oxides and acetamido derivatives for antimalarial activity, highlighting the potential of similar compounds in pharmaceutical research.
- Reference: Werbel et al. (1986).
Synthesis and Applications in Polymer Science
- Begunov and Valyaeva (2015) investigated the synthesis of new monomers for polybenzimidazoles, using similar compounds, which suggests potential applications in material science.
- Reference: Begunov & Valyaeva (2015).
Hydrogen Bond Studies
- Romero and Margarita (2008) studied hydrogen bonds in acetamide compounds, shedding light on the behavior of these bonds in similar chemical structures.
- Reference: Romero & Margarita (2008).
Antidiabetic and Antimicrobial Potential
- Thakal, Singh, and Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic and antimicrobial potential, indicating the relevance of such compounds in therapeutic research.
- Reference: Thakal, Singh, & Singh (2020).
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O7S/c1-10(23)19-11(2)29-18-7-4-13(8-15(18)19)21(12(3)24)30(27,28)14-5-6-16(20)17(9-14)22(25)26/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDIXELWUIYPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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